![molecular formula C14H11ClN2O2 B14370319 2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine CAS No. 92102-81-3](/img/structure/B14370319.png)
2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a vinyl group and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-nitrobenzaldehyde and 3-methylpyridine.
Condensation Reaction: The aldehyde group of 2-chloro-5-nitrobenzaldehyde reacts with the methyl group of 3-methylpyridine in the presence of a base, such as sodium hydroxide, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of 2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
- 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine
- 2-[(E)-2-(2-nitrophenyl)ethenyl]-3-methylpyridine
- 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methylpyridine
Uniqueness
2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine is unique due to the presence of both chloro and nitro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds with only one substituent.
特性
CAS番号 |
92102-81-3 |
|---|---|
分子式 |
C14H11ClN2O2 |
分子量 |
274.70 g/mol |
IUPAC名 |
2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine |
InChI |
InChI=1S/C14H11ClN2O2/c1-10-3-2-8-16-14(10)7-4-11-9-12(17(18)19)5-6-13(11)15/h2-9H,1H3/b7-4+ |
InChIキー |
VLJMKGTVCQWPAY-QPJJXVBHSA-N |
異性体SMILES |
CC1=C(N=CC=C1)/C=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
正規SMILES |
CC1=C(N=CC=C1)C=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


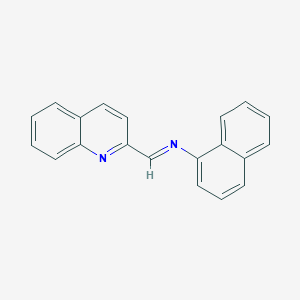
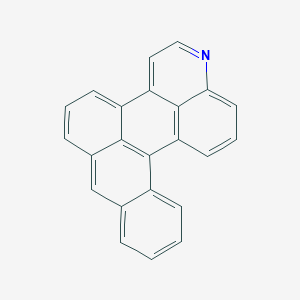
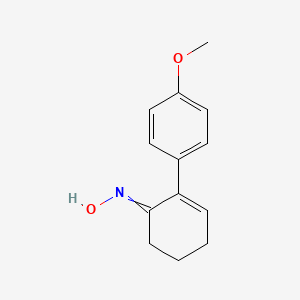
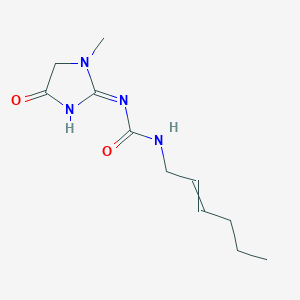




![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)
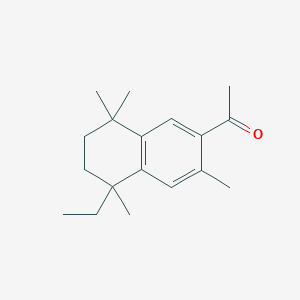

![Methyl benzo[c]phenanthrene-4-carboxylate](/img/structure/B14370329.png)
![Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate](/img/structure/B14370332.png)

